molecular formula C16H17NO4 B7539075 1-Benzofuran-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

1-Benzofuran-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No. B7539075
M. Wt: 287.31 g/mol
InChI Key: GKTYLJGPKKRLMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzofuran-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone, also known as BDAM, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in drug discovery and development. BDAM belongs to the class of spirocyclic compounds, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 1-Benzofuran-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors in the body. For example, the inhibition of acetylcholinesterase by 1-Benzofuran-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone leads to an increase in the levels of the neurotransmitter acetylcholine in the brain, which can improve cognitive function. The inhibition of monoamine oxidase by 1-Benzofuran-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone leads to an increase in the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine, which can improve mood and cognitive function.
Biochemical and Physiological Effects
1-Benzofuran-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone has been found to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral properties. 1-Benzofuran-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone has also been found to improve cognitive function and mood by increasing the levels of neurotransmitters such as acetylcholine, dopamine, serotonin, and norepinephrine in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-Benzofuran-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is its wide range of biological activities, which makes it a promising candidate for drug discovery and development. However, one of the limitations of 1-Benzofuran-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are many future directions for research on 1-Benzofuran-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone, including the development of more efficient synthesis methods, the investigation of its potential as a treatment for Alzheimer's disease, and the exploration of its anti-tumor and anti-viral properties. In addition, further research is needed to fully understand the mechanism of action of 1-Benzofuran-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone and its effects on the body.

Synthesis Methods

1-Benzofuran-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone can be synthesized using a variety of methods, including the reaction of 2-bromo-1-(benzofuran-2-yl)ethanone with 1,4-dioxa-8-azaspiro[4.5]decan-8-ol in the presence of a base. Other methods include the reaction of 2-chloro-1-(benzofuran-2-yl)ethanone with 1,4-dioxa-8-azaspiro[4.5]decan-8-ol in the presence of a base and the reaction of 2-(benzofuran-2-yl)acetic acid with 1,4-dioxa-8-azaspiro[4.5]decan-8-ylamine in the presence of a coupling agent.

Scientific Research Applications

1-Benzofuran-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone has been found to exhibit a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In addition, 1-Benzofuran-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which plays a key role in the pathogenesis of Alzheimer's disease. 1-Benzofuran-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone has also been found to be a potent inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine.

properties

IUPAC Name

1-benzofuran-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c18-15(14-11-12-3-1-2-4-13(12)21-14)17-7-5-16(6-8-17)19-9-10-20-16/h1-4,11H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTYLJGPKKRLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzofuran-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

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